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Compound of Interest

Compound Name: IACS-8803 diammonium

Cat. No.: B10828420

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the novel STING (Stimulator of Interferon Genes) agonist IACS-8803
against other key cyclic dinucleotide analogs. This document summarizes key performance
data, details experimental methodologies, and visualizes the underlying biological pathways to
support informed decisions in immuno-oncology research.

IACS-8803 is a highly potent synthetic cyclic dinucleotide (CDN) STING agonist that has
demonstrated robust systemic anti-tumor efficacy in preclinical models.[1][2][3] Its unique
structural modifications, including a 2',3'-thiophosphate linkage, enhance its stability and affinity
for the STING protein, leading to superior activation of the innate immune system compared to
earlier CDN analogs.[1] This guide benchmarks IACS-8803 against its close analog IACS-
8779, the clinical benchmark compound ADU-S100 (also known as ML-RR-S2-CDA), and the
natural STING ligand 2',3'-CGAMP.

Data Presentation: In Vitro Potency and In Vivo
Efficacy

The following tables summarize the comparative performance of IACS-8803 and other CDN
analogs in key in vitro and in vivo assays.

Table 1: In Vitro STING Activation in THP-1 Human
Monocytic Reporter Cells
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EC50 (pg/mL) for IRF3 Relative Potency vs. ADU-
Compound o
Activation S100
IACS-8803 0.28 ~12-175x higher
IACS-8779 Comparable to ADU-S100 ~1x
ADU-S100 (2',3'-RR-S2-CDA) ~3.03-50 1x
2',3'-cGAMP Less potent than ADU-S100 <1x

Data compiled from multiple sources. The EC50 for IACS-8803 in human cell lines is reported
as 0.28 pg/mL.[4] IACS-8779 was found to have comparable activity to the clinical benchmark
2',.3'-RR-S2-CDA (ADU-S100).[1] The two 2'-F analogs, including IACS-8803, showed superior
activity to the 2',3'-RR-S2-CDA benchmark.[1] The EC50 of IACS-8803 was 12-175X lower
than other benchmark compounds.[4]

Table 2: In Vivo Anti-Tumor Efficacy in a Bilateral B16-
OVA Melanoma Model

Treatment Group . Effect on Complete Tumor
Effect on Injected .
(10 pg, T Contralateral Regression (Both
umor
intratumoral) (Uninjected) Tumor  Tumors)

Comparable to other ] ) ] o
IACS-8803 CDN Superior regression Higher incidence
S

Comparable to other

IACS-8779 Superior regression Higher incidence
CDNs
ADU-S100 (2',3'-RR- Tumor growth Less effective than o
o Lower incidence
S2-CDA) inhibition IACS-8803/8779
Tumor growth Less effective than o
2',3'-cGAMP o Lower incidence
inhibition IACS-8803/8779

Results are based on studies where compounds were administered intratumorally into one of
two established tumors. The effect on the untreated contralateral tumor is a measure of the
systemic anti-tumor immune response.[1]
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Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental basis for the data presented, the
following diagrams illustrate the STING signaling pathway and a typical experimental workflow.

STING Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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